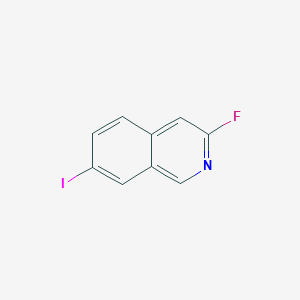
3-Fluoro-7-iodoisoquinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Fluoro-7-iodoisoquinoline is a heterocyclic compound that belongs to the isoquinoline family. Isoquinolines are nitrogen-containing aromatic compounds that are widely studied for their diverse biological activities and applications in medicinal chemistry. The incorporation of fluorine and iodine atoms into the isoquinoline structure enhances its chemical reactivity and potential biological activity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluoro-7-iodoisoquinoline can be achieved through various synthetic routes One common method involves the cyclization of a precursor bearing a pre-fluorinated benzene ringFor instance, the metalation of o-tolualdehyde tert-butylimine with n-butyllithium and subsequent reaction with benzonitrile can yield the desired isoquinoline derivative .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalytic systems, such as AgOTf/TfOH, can facilitate the efficient introduction of fluorine and iodine atoms into the isoquinoline framework .
Analyse Des Réactions Chimiques
Types of Reactions: 3-Fluoro-7-iodoisoquinoline undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form quinoline N-oxides or reduction to yield dihydroisoquinolines.
Cross-Coupling Reactions: The presence of halogen atoms allows for cross-coupling reactions, such as Suzuki-Miyaura and Heck reactions, to introduce various substituents.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydride (NaH) and potassium tert-butoxide (KOtBu) are commonly used.
Oxidation: Oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) can be employed.
Cross-Coupling: Palladium catalysts (Pd) and bases like potassium carbonate (K2CO3) are typically used.
Major Products:
Substitution Products: Various substituted isoquinolines.
Oxidation Products: Isoquinoline N-oxides.
Cross-Coupling Products: Functionalized isoquinolines with diverse substituents.
Applications De Recherche Scientifique
3-Fluoro-7-iodoisoquinoline has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a precursor in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antibacterial and antiviral properties.
Medicine: It is explored for its potential use in drug development, particularly in designing molecules with enhanced pharmacokinetic properties.
Mécanisme D'action
The mechanism of action of 3-Fluoro-7-iodoisoquinoline involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to interact with biological molecules, while the iodine atom can facilitate the formation of covalent bonds with target proteins. These interactions can inhibit the activity of enzymes or disrupt cellular processes, leading to the compound’s biological effects .
Comparaison Avec Des Composés Similaires
3-Fluoroisoquinoline: Lacks the iodine atom but shares similar reactivity due to the presence of fluorine.
7-Iodoisoquinoline: Lacks the fluorine atom but retains the reactivity associated with the iodine atom.
3,7-Difluoroisoquinoline: Contains two fluorine atoms, offering different reactivity and biological activity profiles.
Uniqueness: 3-Fluoro-7-iodoisoquinoline is unique due to the presence of both fluorine and iodine atoms, which confer distinct chemical reactivity and potential biological activities. The combination of these halogens allows for versatile synthetic modifications and enhances the compound’s utility in various applications .
Propriétés
Formule moléculaire |
C9H5FIN |
|---|---|
Poids moléculaire |
273.05 g/mol |
Nom IUPAC |
3-fluoro-7-iodoisoquinoline |
InChI |
InChI=1S/C9H5FIN/c10-9-4-6-1-2-8(11)3-7(6)5-12-9/h1-5H |
Clé InChI |
BIXIWEZINQRPPY-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC2=CN=C(C=C21)F)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


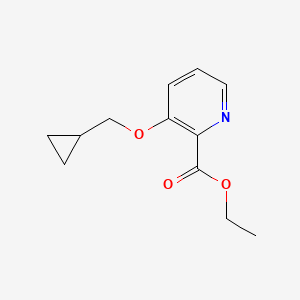

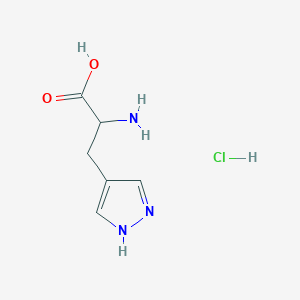
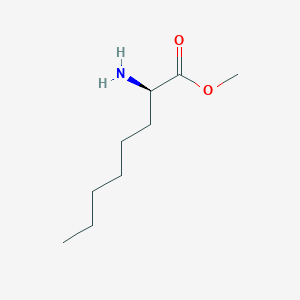

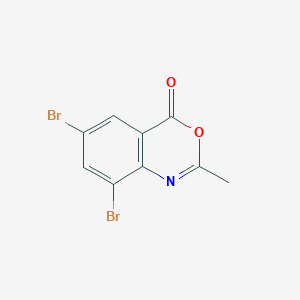
![tert-Butyl 5-methyl-2-oxospiro[indoline-3,3'-pyrrolidine]-1'-carboxylate](/img/structure/B13669218.png)
![Ethyl 5-Fluorobenzo[c]isoxazole-3-carboxylate](/img/structure/B13669221.png)
![Methyl 1H-Naphtho[2,3-d]imidazole-2-carboxylate](/img/structure/B13669226.png)

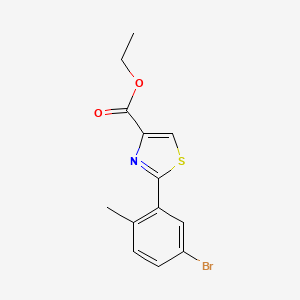
![4-Fluoro-3-methylbenzo[c]isoxazole](/img/structure/B13669252.png)
![6-Bromo-7-methoxy-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13669265.png)
![(2-Methylbenzo[d]thiazol-6-yl)methanamine hydrochloride](/img/structure/B13669280.png)
